molecular formula C9H10N4O3 B1396361 Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate CAS No. 1338494-91-9

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate

Cat. No.: B1396361
CAS No.: 1338494-91-9
M. Wt: 222.2 g/mol
InChI Key: QCWQKOOAYGSRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate (CAS: 1338494-91-9) is a pyrimidine derivative with the molecular formula C₉H₁₀N₄O₃ and a molecular weight of 222.21 g/mol . Its structure features a pyrimidine ring substituted at the 2-position with a cyanoamino (-NH-CN) group and at the 4-position with a hydroxyl (-OH) group, while the 5-position is linked to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-7(14)3-6-4-11-9(12-5-10)13-8(6)15/h4H,2-3H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQKOOAYGSRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate typically involves the reaction of ethyl cyanoacetate with appropriate amines and aldehydes under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with an amine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl [2-(cyanoamino)-4-oxopyrimidin-5-yl]acetate, while reduction of the cyano group may produce ethyl [2-(amino)-4-hydroxypyrimidin-5-yl]acetate .

Scientific Research Applications

Medicinal Chemistry

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate serves as a precursor for synthesizing various bioactive molecules, including:

  • Antiviral Agents : Research indicates potential efficacy against viral infections.
  • Anticancer Agents : Studies have shown that derivatives can inhibit cancer cell proliferation and improve survival rates in animal models with leukemia. The compound's mechanism of action appears to involve interactions with enzymes involved in nucleotide metabolism, which may explain its biological activity against cancer cells .

Organic Synthesis

This compound is valuable as an intermediate in synthesizing complex heterocyclic compounds. Its unique functional groups allow for versatile reactivity, enabling researchers to create novel compounds with diverse functionalities.

Material Science

This compound can be incorporated into polymers and other materials to enhance properties such as thermal stability and conductivity. Its inclusion in material formulations may lead to innovative applications in electronics and coatings.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of leukemia cells in vitro and improved survival rates in treated animal models.
  • Antiviral Potential : Research is ongoing to evaluate the efficacy of this compound against various viral pathogens, with preliminary results suggesting promising antiviral activity.

Mechanism of Action

The mechanism of action of Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoamino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate 1338494-91-9 C₉H₁₀N₄O₃ 2-cyanoamino, 4-hydroxy 222.21 High solubility (hydroxyl), fungicidal activity
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate 6214-46-6 C₈H₁₀N₂O₃ 4-hydroxy 182.18 Intermediate in synthesis; lacks cyanoamino group
Ethyl 2-(4-chloropyrimidin-5-yl)acetate 6214-47-7 C₈H₉ClN₂O₂ 4-chloro 200.62 Increased lipophilicity; used in drug development
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 61727-34-2 C₉H₁₁ClN₂O₂S 4-chloro, 2-methylthio 246.71 Enhanced reactivity for cross-coupling reactions
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate 499209-19-7 C₉H₁₃N₃O₄ 2-amino, 4-hydroxy, 6-methyl 227.22 Amino group improves basicity; potential for hydrogen bonding

Substituent Effects on Physicochemical Properties

  • Cyanoamino vs. Hydroxyl/Chloro Groups: The cyanoamino group in the target compound introduces both hydrogen-bonding capacity (via -NH) and electron-withdrawing effects (via -CN), which may enhance interactions with biological targets. In contrast, the hydroxyl group in Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6) improves aqueous solubility but reduces lipophilicity compared to the chloro-substituted analog (CAS 6214-47-7) .
  • Methylthio and Chloro Substituents :
    The methylthio group in Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2) increases molecular weight and may enhance metabolic stability, a common trait of sulfur-containing compounds. Chloro substituents, as seen in CAS 6214-47-7, typically boost lipophilicity and bioavailability .

Biological Activity

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate (C9H10N4O3) is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a cyano group and a hydroxypyrimidine ring, which contribute to its unique properties and therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9H10N4O3
  • Molecular Weight : 222.20 g/mol
  • CAS Number : 1338494-91-9

The compound's structure includes functional groups such as cyano and hydroxyl, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. The following sections summarize key findings related to its biological effects:

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, in vitro experiments have shown that it effectively reduces cell viability in leukemia models, suggesting its potential as an anticancer agent.
  • Mechanism of Action : The proposed mechanism involves interaction with enzymes involved in nucleotide metabolism, which may lead to apoptosis in cancer cells. This interaction is crucial for understanding how the compound can be utilized therapeutically
    2
    .
  • Animal Studies : In vivo studies have revealed that treatment with this compound improves survival rates in animal models with leukemia, highlighting its potential for clinical applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives to understand its uniqueness:

Compound NameMolecular FormulaKey Features
This compoundC9H10N4O3Anticancer activity; unique cyano and hydroxyl groups
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acidC7H6N4O3Similar structure; studied for anticancer properties
5-FluorouracilC4H3FN2O2Established anticancer agent; different mechanism of action

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. Notable findings include:

  • Inhibition of Tumor Growth : A study published in a peer-reviewed journal reported that this compound significantly inhibited tumor growth in xenograft models, providing evidence for its therapeutic potential against solid tumors.
  • Selectivity Towards Cancer Cells : Research has indicated that this compound exhibits selectivity towards cancer cells over normal cells, reducing side effects typically associated with conventional chemotherapy
    2
    .
  • Synergistic Effects : Preliminary data suggest that when combined with other chemotherapeutic agents, this compound may enhance efficacy, indicating a potential role in combination therapy strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving ethyl cyanoacetate and hydroxyl-substituted pyrimidine precursors. For example, heating ethyl cyanoacetate with triethyl orthoformate under reflux in ethanol/DMF mixtures (3:1 v/v) facilitates cyclization . Optimization parameters include temperature control (70–90°C), catalytic acid/base conditions (e.g., acetic acid or triethylamine), and reaction monitoring via TLC. Post-synthesis, recrystallization in ethanol/ethyl acetate (1:2) improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • GC-MS : Identifies volatile impurities and confirms molecular weight via fragmentation patterns (e.g., m/z peaks corresponding to the ester and pyrimidine moieties) .

  • NMR : 1^1H and 13^13C NMR resolve structural ambiguities; the hydroxypyrimidinyl proton typically appears as a singlet near δ 10.5 ppm, while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 4.1–4.3 ppm (CH2_2) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, validating bond lengths and angles for the cyanoamino group (C≡N: ~1.15 Å) .

Q. What are the optimal solvent systems for recrystallizing this compound to achieve high crystallinity?

  • Methodological Answer : Ethyl acetate/hexane (3:1 v/v) or ethanol/water (4:1 v/v) are effective due to the compound’s moderate polarity. Slow cooling (0.5°C/min) from a saturated solution at 60°C yields needle-like crystals. Solubility data in ethyl acetate (25 mg/mL at 25°C) and DMF (>100 mg/mL) guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyanoamino and hydroxypyrimidinyl groups during nucleophilic substitution reactions?

  • Methodological Answer : The cyanoamino group (-NH-C≡N) is electron-withdrawing, activating the C-5 pyrimidine position for nucleophilic attack. Steric hindrance from the ethyl ester at C-5 directs substitutions to the C-2 position. Computational modeling (DFT) predicts charge distribution, while kinetic studies (e.g., Hammett plots) quantify electronic effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :

  • Dynamic NMR : Resolves tautomerism in the hydroxypyrimidinyl group by analyzing temperature-dependent splitting patterns.
  • Isotopic labeling : Deuterated analogs (e.g., D2_2O exchange) confirm exchangeable protons.
  • SHELX refinement : Validates crystallographic data against computational models (e.g., Gaussian09) to reconcile bond angle discrepancies .

Q. How does the hydroxypyrimidine moiety impact stability under varying pH conditions?

  • Methodological Answer : The hydroxypyrimidinyl group (pKa ~5.5) undergoes deprotonation above pH 6, forming a resonance-stabilized anion that enhances solubility but reduces thermal stability. Accelerated degradation studies (40°C, 75% RH) in buffers (pH 3–9) coupled with HPLC monitoring reveal optimal stability at pH 4–5 .

Q. What are the mechanistic implications of using this compound as a precursor in heterocyclic ring-forming reactions?

  • Methodological Answer : The ethyl ester acts as a leaving group in nucleophilic acyl substitutions, enabling cyclization with β-diketones or hydrazines to form pyrazoles or triazoles. For example, refluxing with pentane-2,4-dione in acetic acid yields 3,5-dimethylpyrazole derivatives via Knoevenagel condensation .

Q. How can isotopic labeling or kinetic studies validate the regioselectivity of reactions involving the hydroxypyrimidinyl group?

  • Methodological Answer :

  • 15^{15}N labeling : Tracks nitrogen migration in the cyanoamino group during ring expansion.
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., proton transfer in tautomerism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.